4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

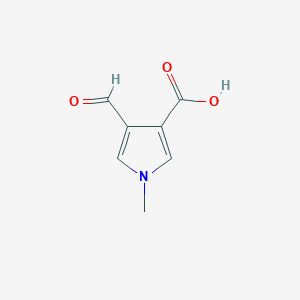

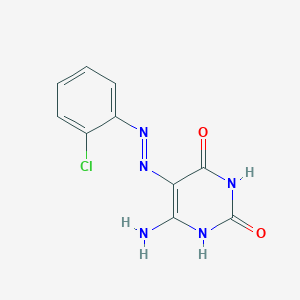

“4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

The molecular structure of “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound has a formyl group (-CHO) at the 4-position, a methyl group (-CH3) at the 1-position, and a carboxylic acid group (-COOH) at the 3-position .Chemical Reactions Analysis

Pyrrole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions, where the pyrrole ring acts as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” include a molecular weight of 153.14, a melting point of 254-256°C, and it appears as a powder .Scientific Research Applications

Anticancer Properties

Pyrrole derivatives, including 4-formyl-1-methylpyrrole-3-carboxylic acid, have been investigated for their potential as antitumor agents. These compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy . Researchers continue to explore their mechanisms of action and optimize their efficacy.

Antibacterial and Antifungal Activity

Pyrrole-based compounds often display antimicrobial properties. 4-formyl-1-methylpyrrole-3-carboxylic acid may inhibit bacterial and fungal growth, making it relevant for developing novel antibiotics and antifungal agents . Understanding its mode of action and optimizing its potency are ongoing research areas.

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Some pyrrole derivatives, including our compound of interest, exhibit anti-inflammatory effects. Researchers investigate their ability to modulate inflammatory pathways and potentially develop anti-inflammatory drugs .

Metallurgical Applications

Pyrroles find use as catalysts in polymerization processes and corrosion inhibitors. Their unique electronic properties make them valuable in metallurgical applications, such as surface treatments and metal complex catalysis .

Spectrochemical Analysis

Pyrrole derivatives contribute to spectrochemical analysis due to their characteristic absorption bands in UV-visible spectra. Researchers utilize these compounds as probes for studying molecular interactions and identifying specific functional groups .

Transition Metal Complex Catalysts

4-formyl-1-methylpyrrole-3-carboxylic acid can form stable complexes with transition metals. These complexes serve as catalysts for uniform polymerization reactions, which have applications in materials science and polymer chemistry .

Safety and Hazards

Future Directions

Pyrrole derivatives, including “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid”, have a diverse nature of activities and are considered a potential source of biologically active compounds . Therefore, they continue to be an area of interest in medicinal chemistry, with ongoing research exploring their therapeutic potential against several diseases or disorders .

properties

IUPAC Name |

4-formyl-1-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-2-5(4-9)6(3-8)7(10)11/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZNXVCWTPCKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)

![(2S)-2,6-Diaminohexanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2461024.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2461034.png)

![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)

![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)